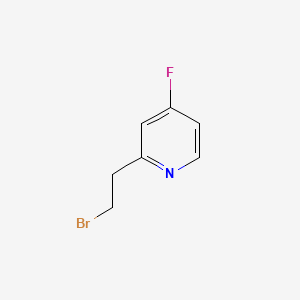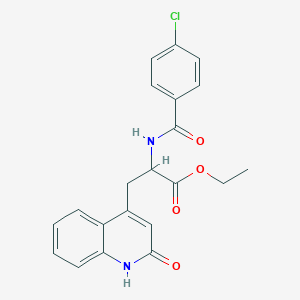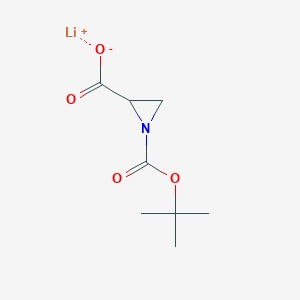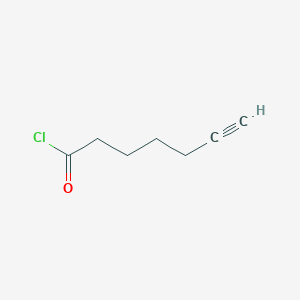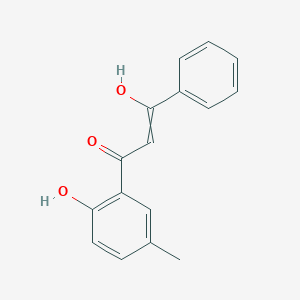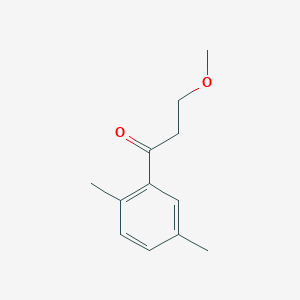
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one is an organic compound characterized by the presence of a methoxy group attached to a propanone backbone, with a dimethylphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one typically involves the Friedel-Crafts acylation of 2,5-dimethylphenyl with 3-methoxypropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,5-Dimethylphenyl+3-Methoxypropanoyl ChlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反应分析
Types of Reactions
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 1-(2,5-Dimethylphenyl)-3-carboxypropan-1-one.
Reduction: Formation of 1-(2,5-Dimethylphenyl)-3-methoxypropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
1-(2,5-Dimethylphenyl)-3-phenylpropan-1-one: Similar structure but with a phenyl group instead of a methoxy group.
1-(2,5-Dimethylphenyl)-3-hydroxypropan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(2,5-Dimethylphenyl)-3-methoxypropan-1-one is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the methoxy functionality is crucial.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)-3-methoxypropan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9-4-5-10(2)11(8-9)12(13)6-7-14-3/h4-5,8H,6-7H2,1-3H3 |
InChI 键 |
GAXYFAVKWUCYNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


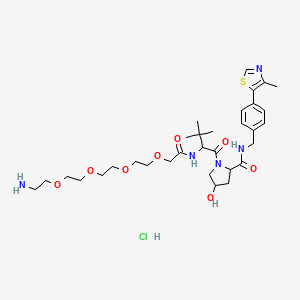
![2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]formamido}acetic acid](/img/structure/B15157063.png)
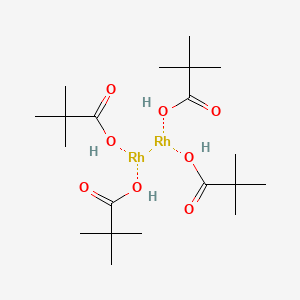
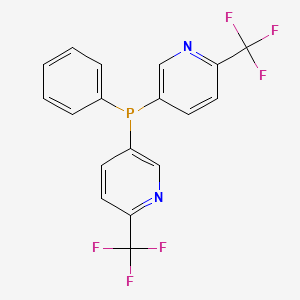
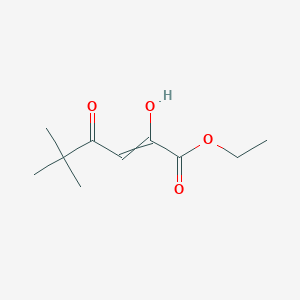
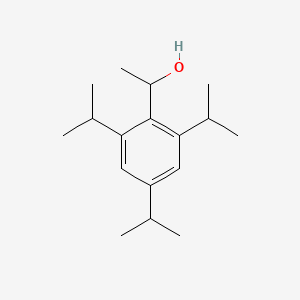
![9,18,27-trimethyl-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene](/img/structure/B15157092.png)
![[1-(1,3-Thiazol-2-YL)ethylidene]amino 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B15157097.png)
